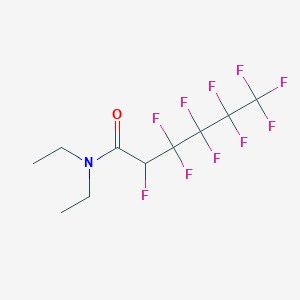
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide typically involves the reaction of a fluorinated hexanoic acid derivative with diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired amide product. Common reagents used in this synthesis include fluorinated hexanoic acid chlorides and diethylamine, with the reaction often facilitated by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Fluorinated amines or thiols.
Reduction: Fluorinated amines.
Oxidation: Fluorinated carboxylic acids.
Applications De Recherche Scientifique
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity or disrupt microbial cell membranes, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure but different functional groups.
N,N-Diethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexanamide: Another fluorinated amide with additional fluorine atoms.
Uniqueness
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in applications requiring robust and hydrophobic compounds.
Propriétés
Numéro CAS |
60895-98-9 |
|---|---|
Formule moléculaire |
C10H11F10NO |
Poids moléculaire |
351.18 g/mol |
Nom IUPAC |
N,N-diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide |
InChI |
InChI=1S/C10H11F10NO/c1-3-21(4-2)6(22)5(11)7(12,13)8(14,15)9(16,17)10(18,19)20/h5H,3-4H2,1-2H3 |
Clé InChI |
JSHTZICJDFQPJS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
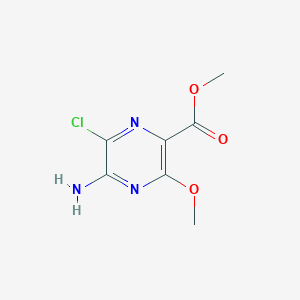
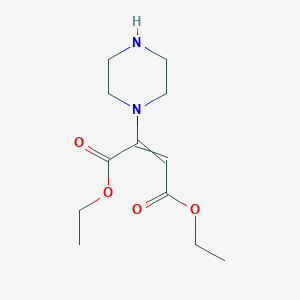
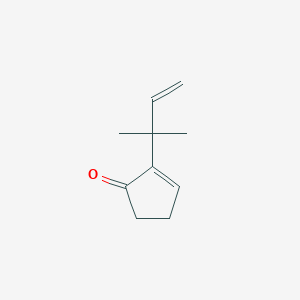

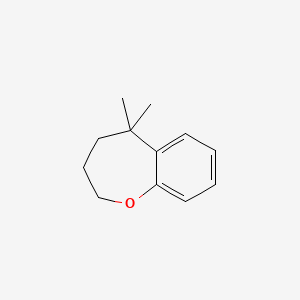
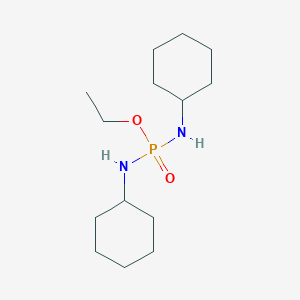
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
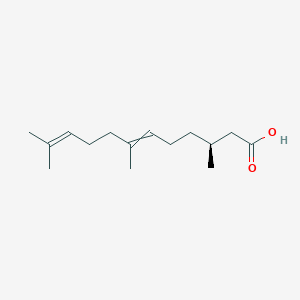
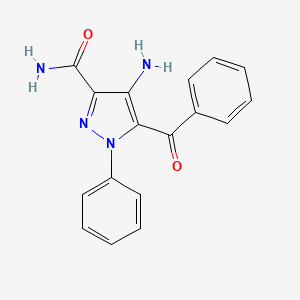
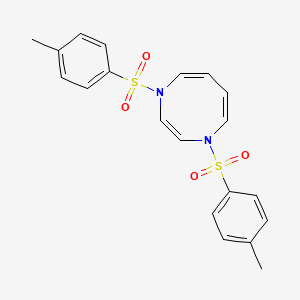
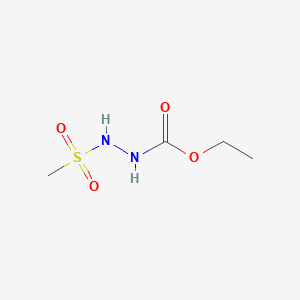
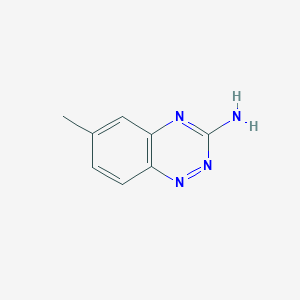
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
